molecular formula C17H21F2N3O3 B2583037 4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380095-09-8

4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2583037
CAS No.: 2380095-09-8
M. Wt: 353.37
InChI Key: WPHPWVMBTGIDOZ-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the difluorocyclohexane moiety: This step often involves the use of difluorocyclohexanecarbonyl chloride in the presence of a base.

    Attachment of the methoxypyridine group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action for compounds like 4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluorocyclohexyl)-1-(2-methoxypyridin-4-yl)piperazine: Similar structure but lacks the carbonyl group.

    1-(2-Methoxypyridin-4-yl)-4-(4,4-difluorocyclohexyl)piperazine: Another structural isomer with potential differences in activity.

Uniqueness

4-(4,4-Difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to the presence of both the difluorocyclohexane and methoxypyridine moieties, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4,4-difluorocyclohexanecarbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3/c1-25-14-10-13(4-7-20-14)22-9-8-21(11-15(22)23)16(24)12-2-5-17(18,19)6-3-12/h4,7,10,12H,2-3,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHPWVMBTGIDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCC(CC3)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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